3-(Chloromethyl)-5-(methylsulfonyl)pyridine
Description
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |
InChI Key |
CKXUNTKIZIOMQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Method Overview:
Chloromethylation is a classical approach in pyridine chemistry, where a chloromethyl group is introduced at a specific position on the pyridine ring. The process typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or Lewis catalysts.
Key Procedure:
- Starting Material: 3-methylpyridine (3-picoline) or 3-picolinic acid derivatives.
- Reagents: Formaldehyde or paraformaldehyde, hydrochloric acid or zinc chloride as catalysts.
- Reaction Conditions: Reflux at elevated temperatures (around 50–80°C), with controlled addition of chloromethylating agent.
- Outcome: Formation of 3-(Chloromethyl)-pyridine or its derivatives.
Research Findings:
- The patent CN103880741A describes a process where 3,5-dimethyl-4-alkoxypyridyl-N-oxide undergoes chloromethylation using formaldehyde and zinc chloride, yielding chloromethylated pyridines with high efficiency (short reaction time, high yield).
- Similarly, EP0632025A1 details chloromethylation of hydroxymethylpyridines with thionyl chloride, emphasizing high yields and operational simplicity.
Oxidation and Functionalization of Pyridine Precursors
Method Overview:
This approach involves oxidation of 3-methylpyridine to 3-picolinic acid, followed by esterification, reduction, and chlorination steps to obtain the target compound.
Stepwise Procedure:
- Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85–90°C (as per CN105085377A).
- Esterification: The acid reacts with methyl alcohol to form methyl picolinates.
- Reduction: Methyl picolinates are reduced to 3-picolinemethanol.
- Chlorination: Reaction of 3-picolinemethanol with thionyl chloride produces 3-(Chloromethyl)-pyridine hydrochloride.
Advantages:
- This route offers high selectivity and control over functional group transformations, suitable for industrial scale-up.
Sulfonylation Followed by Chloromethylation
Method Overview:
Sulfonylation introduces the methylsulfonyl group at the 5-position, followed by chloromethylation at the 3-position.
Procedure:
- Sulfonylation: 3,5-dimethylpyridine reacts with chlorosulfonic acid or other sulfonyl chlorides to install the methylsulfonyl group.
- Chloromethylation: The sulfonylated pyridine undergoes chloromethylation using formaldehyde and hydrochloric acid or zinc chloride catalysts.
Research Data:
- The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is achieved via this two-step process, with optimized reaction conditions to maximize yield and minimize waste, as detailed in recent patents.
Green Chemistry Approaches and Optimization
Environmental Considerations:
Recent research emphasizes green metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor to optimize synthesis routes, reduce waste, and improve sustainability.
Data Highlights:
- The synthesis of 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine demonstrated AE of less than 100% due to byproduct formation, with RME and E-factor analyses guiding process improvements.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 3-(chloromethyl)-5-(methylsulfonyl)pyridine sulfone.
Reduction: Formation of 3-(chloromethyl)-5-(methylsulfonyl)piperidine.
Scientific Research Applications
3-(Chloromethyl)-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Sulfonyl groups enhance water solubility compared to halogenated analogs. For instance, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is more soluble in polar solvents than 3-Bromo-2-chloro-5-(chloromethyl)pyridine .
- Stability : The methylsulfonyl group increases thermal stability, as seen in differential scanning calorimetry (DSC) studies of related sulfonamides .
Key Research Findings
COX-2 Selectivity : Methylsulfonyl-substituted pyridines show 200–300-fold selectivity for COX-2 over COX-1, attributed to interactions with the enzyme’s hydrophobic pocket .
Antitubercular Activity : Chloromethylpyridine derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL), though less potent than nitroimidazole analogs .
Synthetic Efficiency : One-pot multicomponent reactions (e.g., Ugi reaction) enable rapid diversification of chloromethylpyridine scaffolds, reducing synthesis steps by 30–50% .
Biological Activity
3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a pyridine derivative with significant potential in biological research due to its unique chemical structure. This compound, characterized by a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position, has been studied for its various biological activities, including antimicrobial properties, enzyme interactions, and potential applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 3-(chloromethyl)-5-methylsulfonylpyridine; hydrochloride |
| InChI Key | FODOPZCZCLSOTA-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CN=CC(=C1)CCl.Cl |
The biological activity of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is primarily attributed to its functional groups:
- Chloromethyl Group : This group can engage in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Methylsulfonyl Group : This moiety can participate in redox reactions, influencing cellular redox balance and various signaling pathways.
Antimicrobial Activity
Research has demonstrated that 3-(Chloromethyl)-5-(methylsulfonyl)pyridine exhibits significant antibacterial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. For instance, compounds derived from this pyridine have been synthesized and evaluated for their antibacterial activity, often exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .
Case Study: Antibacterial Evaluation
In a comparative study involving several derivatives of pyridine compounds, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine was tested against multiple bacterial strains. The results indicated:
- Effective against : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- MIC Values : Ranged from 32 to 64 µg/ml for the most sensitive strains .
Enzyme Interaction Studies
The compound has also been investigated for its interaction with specific enzymes. It acts as a probe in biochemical assays, allowing researchers to study enzyme mechanisms. The chloromethyl group facilitates covalent modification of enzyme active sites, which can be critical in understanding enzyme kinetics and inhibition mechanisms.
Comparison with Similar Compounds
The biological activity of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine can be contrasted with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridine-3-sulfonyl chloride | Lacks chloromethyl group | More stable but less reactive |
| Pyridine-3-methylsulfonyl chloride | Similar structure but different reactivity | Limited applications in drug development |
| 2-Chloromethyl-3-methylpyridine hydrochloride | Chloromethyl at different position | Affects reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
